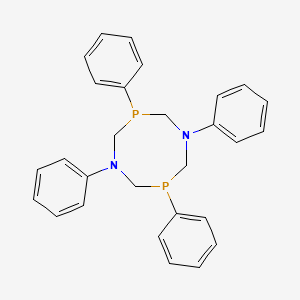

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-

Description

The compound 1,5,3,7-diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl- is a heterocyclic organophosphorus compound featuring an eight-membered ring system with alternating nitrogen and phosphorus atoms. Its structure incorporates two nitrogen and two phosphorus atoms within the ring, stabilized by four phenyl substituents at the 1,3,5,7 positions, resulting in a sterically hindered, electron-rich framework.

Synthetic routes for such diazadiphosphocines often involve cyclocondensation reactions of phosphorus-containing precursors with diamines or urea derivatives. For example, the synthesis of related compounds like 1,5,3,7-diazadiphosphocine-1,5-dicarboxylic acids involves multi-step reactions with bis(4-t-butylphenyl)urea oligomers, highlighting the versatility of these systems in functionalization .

Properties

CAS No. |

75593-74-7 |

|---|---|

Molecular Formula |

C28H28N2P2 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane |

InChI |

InChI=1S/C28H28N2P2/c1-5-13-25(14-6-1)29-21-31(27-17-9-3-10-18-27)23-30(26-15-7-2-8-16-26)24-32(22-29)28-19-11-4-12-20-28/h1-20H,21-24H2 |

InChI Key |

KKDTXGTXBIRTIO-UHFFFAOYSA-N |

Canonical SMILES |

C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylphosphine with a diamine, followed by cyclization to form the eight-membered ring structure. The reaction typically requires the use of a solvent such as toluene or dichloromethane and may be catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production would likely involve similar reaction steps as those used in laboratory synthesis, with additional considerations for safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.

Substitution: The phenyl groups attached to the phosphorus atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced phosphorus compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane involves its ability to coordinate with metal ions and form stable complexes. The phosphorus and nitrogen atoms within the ring structure can act as donor sites, allowing the compound to interact with various metal centers. These interactions can influence the reactivity and properties of the metal complexes, making the compound useful in catalysis and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key structural analogues:

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) :

- Structure : An eight-membered tetrazocine ring (four nitrogen atoms) with nitro groups at all positions.

- Properties : HMX is a high-energy explosive material with a density of ~1.9 g/cm³ and decomposition temperatures above 280°C . Its thermal decomposition pathways involve nitro group elimination and hydrogen scrambling, as studied by Behrens Jr. et al. .

- Key Difference : Unlike the diazadiphosphocine, HMX lacks phosphorus and aromatic substituents, resulting in vastly different reactivity (explosive vs. ligand/anion-binding behavior).

3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium Diiodide :

- Structure : A diazadiphosphocine derivative with methyl and phenyl substituents, ionized with iodide counterions.

- Properties : This iodinated derivative (CAS 85684-42-0) is marketed for pharmaceutical and OLED applications due to its enhanced solubility and charge-transfer properties .

- Key Difference : The methyl groups reduce steric bulk compared to the fully phenyl-substituted parent compound, altering its coordination behavior.

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) :

- Structure : A six-membered triazine ring with nitro groups.

- Properties : RDX shares explosive applications with HMX but has lower thermal stability (decomposition at ~210°C) .

Functional Comparisons

Research Findings

- Synthesis and Reactivity : The tetraphenyl-substituted diazadiphosphocine is synthesized via cyclization reactions involving urea derivatives and phosphorus precursors. Its steric bulk limits reactivity with small anions but enhances selectivity for larger substrates .

- Contrast with HMX : HMX’s nitro groups and tetrazocine ring create high energy density but low chemical versatility compared to phosphorus-containing systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.